2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide
Description
Properties
IUPAC Name |
2-(benzylideneamino)-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-9-5-4-8-12(13)14(15(17)19)18-10-11-6-2-1-3-7-11/h1-10,14H,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUGHQEJNBWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(C2=CC=CC=C2Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide, also known by its IUPAC name 2-(benzylideneamino)-2-(2-chlorophenyl)acetamide, is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C15H13ClN2O, and it has a molecular weight of 272.73 g/mol. This article reviews existing literature on the compound's biological activities, including antimicrobial, anti-proliferative, and other therapeutic effects.
Chemical Structure and Properties
The compound features a chlorophenyl group and a benzylidene moiety, contributing to its biological activity. The presence of chlorine enhances lipophilicity, which is crucial for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O |
| Molecular Weight | 272.73 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 2-(benzylideneamino)-2-(2-chlorophenyl)acetamide |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A study screened various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and MRSA (methicillin-resistant Staphylococcus aureus) .
Key Findings:
- Effective against Gram-positive bacteria.
- Moderate efficacy against Gram-negative bacteria and yeasts.
- Structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring influence antimicrobial potency.
Anti-Proliferative Effects
The compound has also been evaluated for its anti-proliferative properties. Research involving hydrazone derivatives indicated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanisms include the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .
Case Study:
In vitro studies revealed that certain derivatives of this compound showed IC50 values in the micromolar range against cancer cell lines, suggesting a promising avenue for further development in oncology.
Other Therapeutic Activities
Beyond antimicrobial and anti-proliferative effects, chloroacetamides have been reported to possess analgesic and antipyretic properties. This broad spectrum of activity is attributed to their ability to interact with multiple biological targets, including enzymes and receptors involved in pain and inflammation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:
- Substituents on the Phenyl Ring : Variations in halogen atoms can enhance lipophilicity and antimicrobial efficacy.
- Benzylidene Configuration : The (E)-configuration may play a role in receptor binding affinity and overall bioactivity.
- Functional Groups : The presence of amine groups influences solubility and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of CPG
Key Observations :
- Synthesis Efficiency : Yields vary significantly based on substituents and methods. Microwave-assisted synthesis (e.g., benzothiazole derivative ) achieves moderate yields (75%), while conventional methods for thiadiazol derivatives yield up to 82% .
- Functional Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocycles (e.g., thiadiazol in ) alters electronic properties and reactivity compared to CPG.
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-chloroacetamide, salicylaldehyde derivatives, and a weak base (e.g., K₂CO₃) in acetonitrile. The reaction is stirred at room temperature for 24 hours, monitored by TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure. Purification is achieved via crystallization or column chromatography .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Multimodal characterization is critical:
- NMR/FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in IR, aromatic protons in ¹H NMR).
- Single-crystal XRD : Resolves stereochemistry and bond parameters (e.g., bond angles/lengths for the (E)-configuration of the imine group) .
- UV-Vis spectroscopy : Validates electronic transitions in the π-conjugated system .
Q. How to design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and cytotoxicity studies (e.g., MTT assay against cancer cell lines). For example, coumarin-linked thiazole derivatives of acetamide showed IC₅₀ values <10 µM in α-glucosidase inhibition . Cytotoxicity can be evaluated using protocols similar to 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., IC₅₀ = 8.2 µM in breast cancer cells) .
Advanced Research Questions
Q. How to resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Replicate assays : Ensure consistent cell lines/enzyme sources (e.g., human vs. murine α-glucosidase).
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results .
- Structural confirmation : Re-analyze via XRD if bioactivity varies unexpectedly (e.g., conformational isomers may alter binding) .
Q. What computational methods validate experimental structural data?
- Methodological Answer :
- *DFT calculations (B3LYP/6-311G)**: Compare optimized geometries (bond lengths/angles) with XRD data. For example, computed C(9)-N(1) bond length (1.376 Å) matched experimental XRD values within 0.01 Å .
- Molecular docking : Predict binding modes to targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina, guided by anti-COVID-19 docking studies .
Q. How to design structure-activity relationship (SAR) studies for analogues?
- Methodological Answer :
- Core modifications : Introduce substituents at the chlorophenyl or acetamide groups (e.g., 3-Cl vs. 4-Cl to modulate lipophilicity).
- Bioisosteric replacement : Replace the imine group with thiazole or oxadiazole rings, as seen in derivatives with enhanced α-glucosidase inhibition .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions with enzyme active sites) .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask labile groups (e.g., imine) with acetyl or PEGylated moieties.
- In vitro microsomal assays : Assess hepatic stability using rat liver microsomes. For related compounds, t₁/₂ > 60 minutes indicates moderate stability .
Q. How to address challenges in crystallizing this compound for XRD?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with acetonitrile/water mixtures (70:30 ratio) for slow crystal growth.
- Temperature control : Crystallize at 4°C to reduce nucleation rate. achieved 0.2 mm³ crystals suitable for XRD via this method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
